molecular formula C9H6Cl2N2 B1369665 1-(3,4-dichlorophenyl)-1H-pyrazole

1-(3,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B1369665
M. Wt: 213.06 g/mol
InChI Key: RAWYYAUKEAIOFW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The pyrazole core is a well-established pharmacophore, and its substitution with a 3,4-dichlorophenyl group at the N1 position is a structural feature of interest in the design of biologically active molecules . This specific substitution pattern is found in compounds investigated for a range of therapeutic applications, making it a valuable building block for researchers. Pyrazole derivatives, including those with dichlorophenyl substituents, are frequently explored for their diverse pharmacological properties. Scientific literature indicates that such compounds are commonly investigated as potential cannabinoid receptor (CB1) modulators , and for their antimicrobial , anti-inflammatory , and anticancer activities . The compound acts as a key precursor in the synthesis of more complex molecules, such as pyrazole-3-carboxylates and pyrazole carboxamides, which are themselves important intermediates for further biological evaluation . Please note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C9H6Cl2N2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12-13/h1-6H

InChI Key

RAWYYAUKEAIOFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

1-(3,5-Dichlorophenyl)-4-(4,5-Dihydro-1H-Imidazol-2-yl)-1H-Pyrazole (Compound 3d)
  • Structural Difference : The aryl group is 3,5-dichlorophenyl (vs. 3,4-dichlorophenyl), and a 4,5-dihydroimidazol-2-yl group replaces the hydrogen at the 4-position of the pyrazole.
  • Key Data :
    • Yield: 80%
    • Melting Point: 83–84°C
    • Spectroscopic Data:
  • FT-IR: 3174–3079 cm⁻¹ (N-H stretching), 1629–1552 cm⁻¹ (C=N/C=C)
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4)
  • Structural Difference : A 3-chloro-4-fluorophenylmethyl group is attached to the pyrazole, with a nitro substituent at the 3-position.
  • Key Data :
    • Molecular Weight: 255.63 g/mol
    • H-Bond Acceptors: 4 (vs. 2 in the parent compound)
    • Physicochemical Impact: The fluorine atom increases lipophilicity ($ \log P $), which may enhance blood-brain barrier penetration .

Substituent Variations on the Pyrazole Ring

1-(3,4-Dichlorophenyl)-3,5-Dimethyl-4-(3-Nitrophenyl)-1H-Pyrazole (CAS 5791-70-8)
  • Structural Difference : Methyl groups at the 3- and 5-positions and a 3-nitrophenyl group at the 4-position.
  • Key Data :
    • Molecular Formula: $ \text{C}{17}\text{H}{13}\text{Cl}2\text{N}3\text{O}_2 $
    • Molecular Weight: 362.21 g/mol
    • Electronic Effects: The nitro group withdraws electrons, making the pyrazole ring more electrophilic and reactive toward nucleophilic agents .
1-(3,4-Dichlorobenzoyl)-3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-Pyrazole (CAS 477712-59-7)
  • Structural Difference : A benzoyl group at the 1-position and a 3-[(2,4-dichlorophenyl)methoxy]phenyl group at the 3-position.
  • Key Data :
    • Molecular Weight: 492.18 g/mol
    • Predicted Properties: High density ($ 1.42 \, \text{g/cm}^3 $) and boiling point ($ 660.3^\circ \text{C} $) due to increased aromaticity and halogen content .

Physicochemical and Spectroscopic Comparison

Property 1-(3,4-Dichlorophenyl)-1H-Pyrazole 3d (Imidazolyl Analog) CAS 5791-70-8 (Nitrophenyl Analog)
Molecular Weight (g/mol) ~248 (calculated) 281.04 362.21
Melting Point (°C) Not reported 83–84 Not reported
IR Peaks (cm⁻¹) N-H: ~3100; C-Cl: ~750 3174–3079; 1629–1552 Not reported
$ ^1H $ NMR Features Aryl-H: δ 7.5–8.0 Aryl-H: δ 7.60–8.99 Not reported

Preparation Methods

Cyclocondensation of 3,4-Dichlorophenylhydrazine with 1,3-Dicarbonyl Compounds

A common and efficient method to synthesize 1-arylpyrazoles, including this compound, involves the reaction of 3,4-dichlorophenylhydrazine with 1,3-dicarbonyl compounds (such as 1,3-diketones or β-ketoesters) under cyclocondensation conditions. This reaction proceeds through hydrazone intermediate formation followed by ring closure to the pyrazole core.

  • Reaction conditions: Aprotic dipolar solvents (e.g., dimethylformamide, N-methyl-2-pyrrolidone) are preferred over protic solvents to improve yields and regioselectivity. Acidic additives such as concentrated hydrochloric acid can accelerate dehydration steps, facilitating cyclization at ambient temperature or mild heating.

  • Catalysts: Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been reported to catalyze the formation of pyrazolines, which can be oxidized in situ to pyrazoles, achieving yields around 82% in one-pot reactions.

  • Example: Gosselin et al. demonstrated that cyclocondensation of aryl hydrazines with chalcones under copper triflate catalysis in ionic liquids affords 1,3,5-triarylpyrazoles efficiently, a method adaptable for 3,4-dichlorophenyl derivatives.

Condensation of 3,4-Dichlorophenylhydrazine with α,β-Unsaturated Carbonyl Compounds

Another route involves the reaction of 3,4-dichlorophenylhydrazine with α,β-unsaturated carbonyl compounds to form hydrazone intermediates, which cyclize to yield the pyrazole ring.

  • Reaction conditions: This can be conducted under acidic or basic conditions, often requiring heating (e.g., 60–75°C) for several hours.

  • Purification: The crude product is typically purified by extraction and flash chromatography using solvent mixtures such as ethyl acetate and hexanes in equal volumes.

  • Yield: Yields of up to 82% have been reported using this approach.

Copper(I)-Catalyzed Coupling Reactions

Copper(I)-catalyzed coupling of pyrazole precursors with 3,4-dichlorophenyl derivatives under mild conditions (35–50°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) has been utilized to improve regioselectivity and yields.

  • Catalyst: CuBr or other copper(I) salts.

  • Advantages: This method allows for selective formation of the 1-(3,4-dichlorophenyl) substitution pattern on the pyrazole ring.

  • Purification: Column chromatography and recrystallization are employed to enhance purity and yield.

Detailed Procedure Example

Step Reagents and Conditions Description Yield (%)
1 3,4-Dichlorophenylhydrazine + α,β-unsaturated carbonyl compound in ethanol Heated at 60°C for 2 hours Intermediate hydrazone formed
2 Reaction mixture heated to 75°C and stirred for 10 hours Cyclization to pyrazole ring 82 (isolated)
3 Extraction with chloroform and washing with saturated NaHCO3 Removal of impurities -
4 Drying over Na2SO4 and solvent removal under reduced pressure Concentration of product -
5 Flash chromatography with EtOAc:hexanes (1:1) Purification -

This procedure yields this compound as an oil or crystalline solid, depending on conditions.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): ^1H NMR confirms the substitution pattern and pyrazole ring formation. Characteristic signals include aromatic protons of the dichlorophenyl group and pyrazole protons.

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C9H6Cl2N2 (for pyrazole core), with observed m/z matching calculated values.

  • Chromatographic Purity: HPLC or TLC monitoring ensures reaction completion and product purity, with typical purity ≥95% after purification.

Research Findings and Optimization Notes

  • Solvent Effects: Aprotic dipolar solvents enhance reaction rates and yields compared to protic solvents.

  • Catalyst Reuse: Copper triflate catalysts in ionic liquids can be reused multiple cycles without significant loss of activity, improving cost-effectiveness.

  • Temperature Control: Mild heating (60–75°C) is sufficient to drive cyclization without decomposition.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to monitor reaction progress and optimize reaction time.

  • Yield Improvement: Using acid additives such as concentrated HCl accelerates dehydration and improves yield by facilitating cyclization.

Summary Table of Preparation Methods

Method Starting Materials Conditions Catalyst Solvent Yield (%) Notes
Cyclocondensation with 1,3-diketones 3,4-Dichlorophenylhydrazine + 1,3-diketone Ambient to 75°C, 10 hr Cu(OTf) DMF, ionic liquids ~82 One-pot, high regioselectivity
Condensation with α,β-unsaturated carbonyls 3,4-Dichlorophenylhydrazine + α,β-unsaturated carbonyl 60–75°C, 10 hr None or acid Ethanol ~82 Requires purification by chromatography
Copper(I)-catalyzed coupling Pyrazole precursor + 3,4-dichlorophenyl derivative 35–50°C CuBr DMSO Variable (up to 90) Mild conditions, regioselective

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : React 1-(3,4-dichlorophenyl)hydrazine with a diketone (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under nitrogen atmosphere. Heat for 12 hours to form the pyrazole core .
  • Step 2 : Optimize yield by controlling solvent polarity (ethanol or acetic acid), temperature (80–100°C), and reaction time (8–12 hours). Use column chromatography (silica gel, hexane/ethyl acetate) for purification .
  • Critical parameters : Moisture-sensitive intermediates require inert gas (N₂/Ar) protection. Yields typically range from 70–85% .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound derivatives?

  • Techniques :

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, δ 8.99 (s, 1H) corresponds to the pyrazole proton adjacent to the dichlorophenyl group .
  • FT-IR : Peaks at 3174–3079 cm⁻¹ (N–H stretch) and 1629–1552 cm⁻¹ (C=N/C=C) validate ring formation .
  • X-ray crystallography : Resolve bond angles (e.g., C–N–C = 117.93°) and torsional parameters (e.g., Cl–C–C–Cl dihedral angles) to confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on the pyrazole ring in modulating biological activity?

  • Methodology :

  • Step 1 : Synthesize derivatives with substituents at positions 3, 4, or 5 (e.g., imidazolyl, trifluoromethyl) and test in enzyme inhibition assays (e.g., kinase or protease panels) .
  • Step 2 : Use comparative molecular field analysis (CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values. For example, electron-withdrawing groups (Cl, CF₃) enhance receptor binding affinity .
  • Data interpretation : Plot 3D-QSAR models to prioritize substituents for lead optimization .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound derivatives across different experimental models?

  • Approach :

  • Step 1 : Validate assay conditions (e.g., pH, serum concentration) to rule out false positives in cell-based vs. cell-free systems .
  • Step 2 : Cross-reference pharmacokinetic data (e.g., LogP, plasma protein binding) to explain discrepancies between in vitro potency and in vivo efficacy .
  • Case study : A derivative showing µM activity in enzyme assays but no in vivo effect may suffer from poor bioavailability due to high LogP (>5) .

Q. How can computational modeling and in vitro assays be integrated to predict the mechanism of action of this compound derivatives?

  • Workflow :

  • Step 1 : Perform molecular docking (AutoDock Vina) against targets like GABA transporters or kinases. Prioritize compounds with docking scores < −8.0 kcal/mol .
  • Step 2 : Validate predictions using radioligand binding assays (e.g., ³H-GABA uptake inhibition) or Western blotting for kinase phosphorylation .
  • Example : A derivative with a docking score of −9.2 kcal/mol for the serotonin transporter showed 85% inhibition at 10 µM .

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